molecular formula C11H10Cl4N2O2 B14561041 2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile CAS No. 61962-70-7

2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile

Cat. No.: B14561041
CAS No.: 61962-70-7
M. Wt: 344.0 g/mol
InChI Key: DSOCFQZDLYTRHD-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile is a complex organic compound characterized by its multiple chlorine substitutions and the presence of a nitrile group. This compound is notable for its unique structure, which includes a secondary amine, a hydroxyl group, and an ether linkage. It has applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

The synthesis of 2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile typically involves the nucleophilic substitution of chlorine atoms in a tetrachlorinated aromatic ring. The reaction conditions often include the use of a suitable nucleophile, such as an amine, under controlled temperature and solvent conditions. Industrial production methods may involve multi-step synthesis starting from readily available precursors like pyridine derivatives .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the aromatic ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.

    Condensation Reactions: The amine group can participate in condensation reactions to form imines or amides.

Common reagents used in these reactions include sodium nitrite, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile .

Scientific Research Applications

2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile involves its interaction with specific molecular targets. The chlorine atoms and nitrile group make it highly reactive towards nucleophiles, allowing it to form covalent bonds with biological macromolecules. This reactivity can disrupt cellular processes, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar compounds include other tetrachlorinated aromatic compounds and nitrile-containing molecules. For example:

    2,3,5,6-Tetrachloropyridine: Used in the synthesis of agrochemicals.

    2,3,5,6-Tetrachlorobenzoquinone: Known for its oxidative properties.

    2,3,5,6-Tetrachlorobenzonitrile: Similar structure but lacks the hydroxyethoxyethylamino group.

Properties

CAS No.

61962-70-7

Molecular Formula

C11H10Cl4N2O2

Molecular Weight

344.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-[2-(2-hydroxyethoxy)ethylamino]benzonitrile

InChI

InChI=1S/C11H10Cl4N2O2/c12-7-6(5-16)8(13)10(15)11(9(7)14)17-1-3-19-4-2-18/h17-18H,1-4H2

InChI Key

DSOCFQZDLYTRHD-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)NC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl

Origin of Product

United States

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